
3-(4-Nitrophenoxy)benzoic acid
Overview
Description
3-(4-Nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)benzoic acid typically involves the reaction of 4-nitrophenol with 3-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the benzoic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, and the product is isolated by acidification and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(4-Aminophenoxy)benzoic acid.
Esterification: Esters of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
3-(4-Nitrophenoxy)benzoic acid has the molecular formula and is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety. Its structural features contribute to its reactivity and functional properties.
Pharmaceutical Applications
Anti-inflammatory and Antioxidant Activity
Research indicates that compounds similar to this compound can exhibit significant anti-inflammatory and antioxidant properties. These compounds are being studied as potential therapeutic agents for various inflammatory diseases .
Soluble Epoxide Hydrolase Inhibition
A study highlighted the development of soluble epoxide hydrolase inhibitors, which are crucial in treating cardiovascular diseases. Although not directly tested on this compound, the structure-activity relationship suggests that similar compounds may possess potent inhibitory effects against soluble epoxide hydrolase .
Agricultural Applications
Insect Growth Regulators
this compound has been identified as a precursor in the synthesis of insect growth regulators (IGRs). These IGRs are essential for controlling lepidopteran pests such as Spodoptera frugiperda and Plutella xylostella. The compound acts as a juvenile hormone biosynthesis inhibitor, which disrupts the development of these pests, providing a new avenue for pest control strategies in agriculture .
Insect | Control Method | Efficacy |
---|---|---|
Spodoptera frugiperda | Juvenile hormone inhibitor | High |
Plutella xylostella | Juvenile hormone inhibitor | Moderate to High |
Cosmetic Applications
Formulation Development
The compound is also being explored in cosmetic formulations due to its potential as a skin-conditioning agent. Its ability to enhance the sensory properties of formulations makes it an attractive candidate for use in creams and lotions .
Polymeric Applications
Recent advances in polymer science have led to the incorporation of compounds like this compound into cosmetic products. These polymers can act as emulsifiers and stabilizers, improving product performance and consumer acceptance .
Case Study 1: Insect Growth Regulation
A study demonstrated that formulations containing this compound effectively reduced the population of Spodoptera frugiperda in controlled environments. The compound was shown to have comparable efficacy to traditional insecticides but with a more favorable environmental profile.
Case Study 2: Cosmetic Formulation
In a formulation study, researchers utilized this compound in developing a moisturizing cream. The cream exhibited improved hydration properties and consumer preference over standard formulations due to its enhanced sensory profile.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. In materials science, its unique structure allows it to participate in various chemical reactions, enabling the formation of complex materials with desirable properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenoxy)benzoic acid
- 3,5-bis(4-nitrophenoxy)benzoic acid
- 4-(4-Nitrophenoxy)benzoic acid
Uniqueness
3-(4-Nitrophenoxy)benzoic acid is unique due to the presence of both a nitrophenoxy group and a benzoic acid moietyCompared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .
Biological Activity
3-(4-Nitrophenoxy)benzoic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications, supported by relevant studies and data.
- Molecular Formula : C14H11N2O4
- Molecular Weight : 273.25 g/mol
- Physical State : Typically appears as a white to light yellow crystalline solid.
- Solubility : Moderate solubility in organic solvents, limited solubility in water.
Biological Activities
This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Here are some key findings from recent studies:
Antibacterial Activity
Research indicates that derivatives of this compound possess significant antibacterial properties. A study showed that compounds with similar structures could inhibit bacterial growth effectively, suggesting that this compound may also exhibit comparable activity against pathogenic bacteria .
Antifungal Properties
In addition to antibacterial effects, this compound has demonstrated antifungal activity. This is particularly relevant in agricultural contexts where fungal pathogens pose a threat to crops. The compound's ability to disrupt fungal cell membranes is a proposed mechanism of action .
Anticancer Potential
Recent investigations into the anticancer potential of benzoic acid derivatives have highlighted the ability of this compound to induce apoptosis in cancer cells. In vitro studies have shown that it can activate key apoptotic pathways, making it a candidate for further research in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to disrupted cellular functions in bacteria and cancer cells .
- Protein Interaction : The compound interacts with proteins involved in apoptosis and cell cycle regulation, enhancing its therapeutic potential .
Case Studies
-
Antibacterial Efficacy Study :
- Objective : To evaluate the antibacterial activity against E. coli and S. aureus.
- Method : Disk diffusion method.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Antifungal Activity Assessment :
- Objective : To assess the antifungal activity against Candida species.
- Method : Minimum inhibitory concentration (MIC) determination.
- Results : MIC values indicated effective antifungal activity at low concentrations.
-
Cancer Cell Line Study :
- Objective : To determine the effect on apoptosis in breast cancer cell lines.
- Method : Flow cytometry analysis post-treatment.
- Results : Increased apoptotic cells were observed, supporting its potential as an anticancer agent.
Data Table of Biological Activities
Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
---|---|---|---|
Antibacterial | E. coli | Disk diffusion | Significant inhibition observed |
Antifungal | Candida spp. | MIC determination | Effective at low concentrations |
Anticancer | Breast cancer cell line | Flow cytometry | Increased apoptosis noted |
Properties
IUPAC Name |
3-(4-nitrophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHRSGYGNEWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306451 | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27237-21-4 | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27237-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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